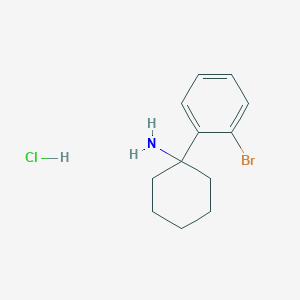
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of phenylcyclohexylaminesThis compound has gained significant attention from scientific researchers due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 2-bromobenzonitrile with cyclohexylmagnesium bromide, followed by hydrolysis and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in treating addiction, post-traumatic stress disorder (PTSD), and other psychiatric disorders. Moreover, it has shown promise as a tool for studying the glutamate system in the brain.
Mechanism of Action
The exact mechanism of action of 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is not well understood. it has been reported to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to the receptor and blocks the ion channel, which reduces the activity of glutamate in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Comparison with Similar Compounds
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is similar to other phenylcyclohexylamines such as ketamine and phencyclidine (PCP). it is unique in its specific substitution pattern and its potential therapeutic applications. Unlike ketamine, which is widely used as an anesthetic, this compound has shown promise in treating psychiatric disorders and studying the glutamate system.
Similar compounds include:
Ketamine: An NMDA receptor antagonist used as an anesthetic and for treating depression.
Phencyclidine (PCP): A dissociative drug that acts as an NMDA receptor antagonist.
Methoxetamine (MXE): A synthetic dissociative drug related to ketamine.
Properties
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTXQXKHBPZBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2365044.png)
![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)

![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)
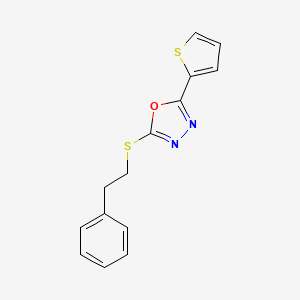
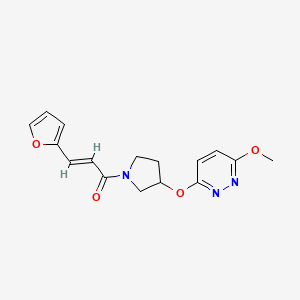
![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)
![3-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2365054.png)
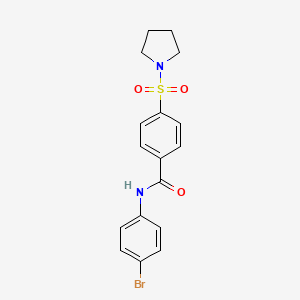
![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)
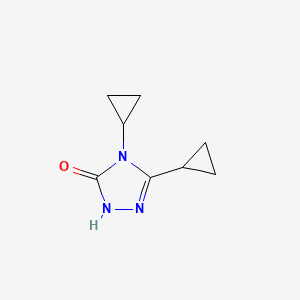
![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
